6-Chloro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Chloro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide” can be represented by the SMILES stringNc1c(Cl)ncnc1NCC2CCCO2
. This indicates that the molecule contains a pyrimidine ring with a chlorine atom and an amine group attached, along with a tetrahydrofuran ring .
Scientific Research Applications
Antimicrobial Activity
- Patel and Shaikh (2010) synthesized compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, including derivatives of nicotinamides. They conducted in vitro antimicrobial screening against various bacteria and fungi, finding that some compounds showed activity comparable to standard drugs (Patel & Shaikh, 2010).
Synthesis of Anti-Infective Agents
- Hu Yong-an (2012) reported the synthesis of nevirapine, an anti-infective agent, starting with a compound similar to 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide (Hu Yong-an, 2012).
Role in Nicotinamide N-Methyltransferase Inhibition
- Babault et al. (2018) explored bisubstrate NNMT inhibitors, which are valuable for understanding the biological role of Nicotinamide N-methyltransferase (NNMT) in physiology and pathophysiology. Their study provides insights into developing more potent NNMT inhibitors (Babault et al., 2018).
DNA Damage Repair Stimulation
- Berger and Sikorski (1980) discovered that nicotinamide stimulates DNA repair synthesis in human lymphocytes treated with DNA-damaging agents. This study highlights the potential role of nicotinamide derivatives in enhancing DNA repair (Berger & Sikorski, 1980).
Herbicidal Activity
- Yu et al. (2021) designed and synthesized N-(arylmethoxy)-2-chloronicotinamides based on nicotinic acid, demonstrating herbicidal activity against certain plants. This research can inform the development of new herbicides (Yu et al., 2021).
Metabolic Disorder Treatment
- Kannt et al. (2018) studied a small molecule inhibitor of NNMT, showing its potential in treating metabolic disorders by impacting insulin sensitivity and glucose modulation (Kannt et al., 2018).
Cancer Research
- Ulanovskaya et al. (2013) demonstrated that NNMT overexpression in cancer leads to altered epigenetic states and pro-tumorigenic gene product expression. This indicates a direct link between metabolic enzyme deregulation and cancer cell methylation landscape changes (Ulanovskaya et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit plasmepsins, a type of malarial aspartic protease . Plasmepsins play a crucial role in the life cycle of Plasmodium parasites, making them a potential target for antimalarial drugs .
Biochemical Pathways
Given its potential role as a plasmepsin inhibitor, it may affect the hemoglobin degradation pathway, which is essential for the survival of plasmodium parasites .
Result of Action
If it indeed acts as a plasmepsin inhibitor, it could potentially disrupt the life cycle of plasmodium parasites, thereby exerting an antimalarial effect .
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-4-3-8(6-13-10)11(15)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYMPHPUMTWLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175305 | |
Record name | 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
603095-69-8 | |
Record name | 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603095-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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